Tectoruside

説明

Tectoruside is a phenolic glycoside derived from plants such as Iris and Leopard lily (Belamcanda chinensis). It is known for its antimutagenic and antioxidant properties, making it a compound of interest in various fields of scientific research, particularly in cancer research .

作用機序

Target of Action

Tectoruside is a phenol acid glycoside of the rhizome of Iris dichotoma Pall It’s known that iris dichotoma pall, a traditional chinese herbal medicine, has been used in several disorders such as inflammation, throat disorders, asthma, and coughs .

Mode of Action

Given its use in traditional medicine for treating inflammation and respiratory disorders, it can be inferred that this compound likely interacts with targets involved in these physiological processes .

Biochemical Pathways

Considering its traditional use in treating inflammation and respiratory disorders, it may be involved in modulating inflammatory pathways .

Result of Action

Given its traditional use in treating inflammation and respiratory disorders, it can be inferred that this compound likely exerts anti-inflammatory and bronchodilatory effects .

準備方法

Synthetic Routes and Reaction Conditions: Tectoruside can be synthesized through the glycosylation of tectorigenin, a process that involves the attachment of a sugar moiety to the aglycone (tectorigenin). The reaction typically requires the presence of a glycosyl donor and an acid catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the rhizomes of Leopard lily. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

Reduction: It can also be reduced to form reduced derivatives, although this is less common.

Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives.

Substitution: Substituted glycosides with different functional groups .

科学的研究の応用

Medicinal Applications

Antioxidant Properties

Tectoruside exhibits significant antioxidant activity, which is crucial in combating oxidative stress linked to various diseases such as cancer and neurodegenerative disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from damage .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

this compound has shown promising results against various pathogens, including bacteria and fungi. Its application in developing new antimicrobial agents is being explored, particularly in response to rising antibiotic resistance .

Agricultural Applications

Pesticidal Properties

this compound has been identified as a natural pesticide. Its efficacy against common agricultural pests can reduce reliance on synthetic chemicals, promoting sustainable farming practices .

Plant Growth Promotion

Studies suggest that this compound can enhance plant growth by improving nutrient uptake and promoting root development. This makes it beneficial in agricultural applications where soil quality is compromised .

Environmental Applications

Bioremediation

this compound's potential role in bioremediation is under investigation. Its ability to degrade environmental pollutants could be harnessed to clean contaminated sites, particularly those affected by heavy metals or organic pollutants .

Soil Health Improvement

The application of this compound in soil management practices has been noted to improve soil health by enhancing microbial activity and nutrient cycling. This contributes to sustainable agricultural practices and ecosystem restoration efforts .

Case Studies

類似化合物との比較

Tectorigenin: The aglycone form of Tectoruside, also derived from Leopard lily, with similar antioxidant properties.

Isoflavones: A class of compounds with similar structures and biological activities, including genistein and daidzein.

Uniqueness: this compound is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form, tectorigenin. This structural difference allows this compound to be more effective in certain biological contexts, particularly in targeting oxidative stress and inflammation .

生物活性

Tectoruside is a compound derived from various plant species, notably those in the Apocynaceae family. Its biological activities have garnered interest due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects.

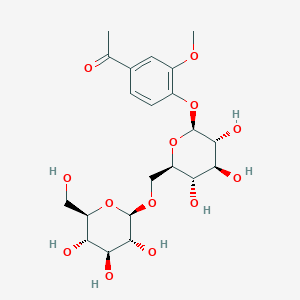

Chemical Structure and Properties

This compound is a glycoside with a distinct chemical structure that contributes to its biological activity. The structure typically features a sugar moiety linked to an aglycone, which is crucial for its interaction with biological targets. Understanding this structure is essential for elucidating its mechanism of action.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are vital for combating oxidative stress in cells. Research shows that compounds with similar structures often demonstrate high radical scavenging abilities.

- Study Findings : A study indicated that this compound effectively reduced reactive oxygen species (ROS) in vitro, demonstrating a dose-dependent relationship in its antioxidant capacity .

| Concentration (µM) | ROS Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

2. Anti-inflammatory Effects

This compound has been linked to anti-inflammatory activities, which are beneficial in treating chronic inflammatory diseases.

- Case Study : In a model of induced inflammation, this compound administration resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6 .

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 120 ± 15 |

| This compound (100 µg) | 80 ± 5 | 50 ± 10 |

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties, particularly against various cancer cell lines.

- In Vitro Studies : In studies involving human cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells while sparing normal cells .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

4. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound against oxidative stress-induced neurotoxicity.

- Research Insights : In models of neurodegeneration, this compound was shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting its utility in neurodegenerative disease prevention .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic applications, particularly in antioxidant defense, inflammation control, cancer treatment, and neuroprotection. Further research is warranted to fully elucidate its mechanisms of action and potential clinical applications.

特性

IUPAC Name |

1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O13/c1-8(23)9-3-4-10(11(5-9)30-2)32-21-19(29)17(27)15(25)13(34-21)7-31-20-18(28)16(26)14(24)12(6-22)33-20/h3-5,12-22,24-29H,6-7H2,1-2H3/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJKYPXSGCCOCT-LWZURRPWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。